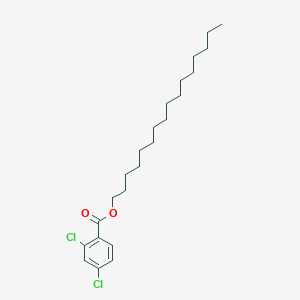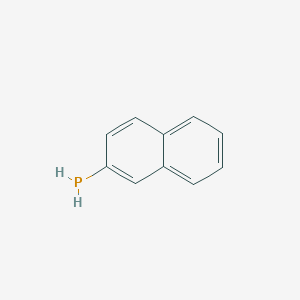
2-Naphthylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylphosphine is an organophosphorus compound characterized by the presence of a naphthyl group attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. It is a white solid that exhibits good air-stability, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthylphosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine.
From Metallated Phosphines: Metallated phosphines can be used as intermediates to produce this compound.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine (P–H) to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions where the naphthyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as silanes (e.g., polymethylhydrosilane, phenylsilane) are used.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products:
Oxidation: Produces phosphine oxides.
Reduction: Yields the original phosphine.
Substitution: Results in substituted phosphines with different functional groups.
Scientific Research Applications
2-Naphthylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthylphosphine involves its ability to form stable complexes with metals, which can then participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
1-Naphthylphosphine: Similar in structure but differs in the position of the naphthyl group.
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of naphthyl groups.
Tri(1-naphthyl)phosphine: Contains three naphthyl groups and is used in similar applications but has different steric and electronic properties.
Uniqueness: 2-Naphthylphosphine is unique due to its balance of stability and reactivity. Its air-stability makes it easier to handle compared to other phosphines, and its ability to form stable metal complexes enhances its utility in catalysis and other applications .
Properties
CAS No. |
746545-23-3 |
|---|---|
Molecular Formula |
C10H9P |
Molecular Weight |
160.15 g/mol |
IUPAC Name |
naphthalen-2-ylphosphane |
InChI |
InChI=1S/C10H9P/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2 |
InChI Key |
PJDLZCFUBVEWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


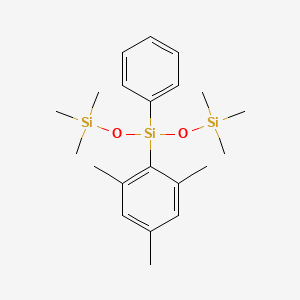
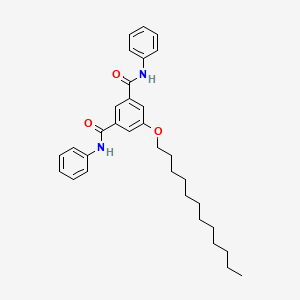
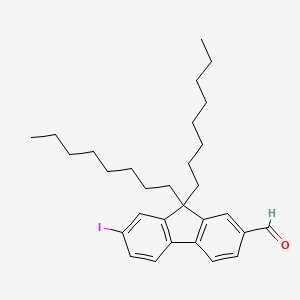

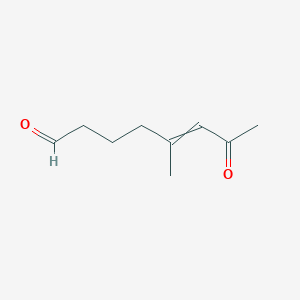
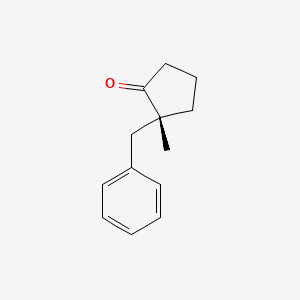
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
